2'-Désoxyguanosine N2-méthylée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

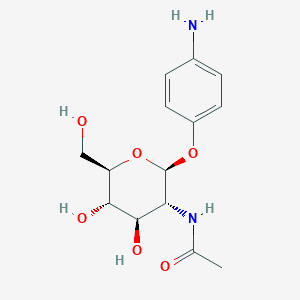

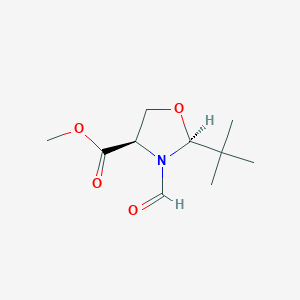

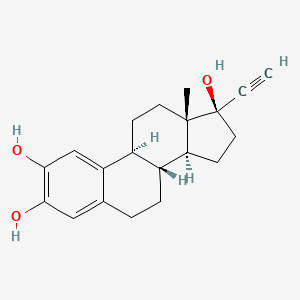

N2-Methyl-2’-deoxyguanosine is a methylated nucleoside base, primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose, with a methyl group attached to the N2 position of guanine .

Applications De Recherche Scientifique

N2-Methyl-2’-deoxyguanosine is extensively used in scientific research, particularly in the study of DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of alkylation damage on DNA and the subsequent repair processes . Its applications span across:

Chemistry: Used in structural studies of nucleosides and nucleotides.

Biology: Investigates DNA replication fidelity and mutagenesis.

Medicine: Explores the role of DNA damage in carcinogenesis and the development of therapeutic agents.

Industry: Utilized in the synthesis of modified oligonucleotides for research and diagnostic purposes.

Mécanisme D'action

Target of Action

N2-Methyl-2’-deoxyguanosine (N2-Me-dG, m2 dG) is a methylated nucleoside base . It primarily targets guanine bases in DNA . These bases are susceptible to N-alkylation by various carcinogens, leading to miscoding and mutagenicity .

Mode of Action

The compound interacts with its targets through a process known as alkylation . This process involves the transfer of an alkyl group from the compound to the guanine bases in DNA . The alkyl group can range in size from methyl to anthracenylmethyl .

Biochemical Pathways

The alkylation of guanine bases by N2-Methyl-2’-deoxyguanosine affects the fidelity of DNA replication . This can lead to miscoding and mutagenicity, disrupting normal cellular processes . The compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .

Result of Action

The primary result of N2-Methyl-2’-deoxyguanosine’s action is DNA damage due to miscoding and mutagenicity . This can lead to various cellular effects, including disruptions in DNA replication and potential cell death .

Action Environment

The action, efficacy, and stability of N2-Methyl-2’-deoxyguanosine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, and the temperature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N2-Methyl-2’-deoxyguanosine can be synthesized through the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . The reaction typically involves the use of methylating agents such as methyl methanesulfonate or dimethylsulfate, which react with the N2 position of guanine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, involving the use of methylating agents under controlled conditions to ensure high purity and yield .

Types of Reactions:

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can participate in substitution reactions, particularly involving the methyl group at the N2 position.

Common Reagents and Conditions:

Methylating Agents: Methyl methanesulfonate, dimethylsulfate.

Reaction Conditions: Typically conducted under controlled temperatures and pH to ensure specificity and yield.

Major Products:

Comparaison Avec Des Composés Similaires

- N2-Ethyl-2’-deoxyguanosine

- N6-Methyl-2’-deoxyadenosine

- 5-Methylcytidine

- 7-Methylguanosine

Uniqueness: N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the N2 position of guanine, which significantly impacts DNA structure and function. This specificity makes it a valuable tool for studying the effects of alkylation damage and the efficiency of DNA repair mechanisms .

Propriétés

Numéro CAS |

19916-77-9 |

|---|---|

Formule moléculaire |

C11H15N5O4 |

Poids moléculaire |

281.27 |

Origine du produit |

United States |

Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?

A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)